N'-(4-Hydroxy-3-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide
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Overview
Description
N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-(2-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide
- N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-fluorophenoxy)acetohydrazide
- N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-bromophenoxy)acetohydrazide
Uniqueness
N’-(4-Hydroxy-3-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C17H18N2O4 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O4/c1-12-5-3-4-6-15(12)23-11-17(21)19-18-10-13-7-8-14(20)16(9-13)22-2/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
AMTDCONQEVTDGK-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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